![molecular formula C17H14N2O3S2 B4773582 2-(phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773582.png)
2-(phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PTAA, and it has a molecular weight of 382.47 g/mol. The aim of
Mechanism of Action
The mechanism of action of PTAA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. PTAA has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
PTAA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. It also affects the expression of various genes and proteins that are involved in cancer cell growth and survival. In addition, PTAA has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of PTAA is its high potency and selectivity against cancer cells and microorganisms. It is also relatively easy to synthesize and purify, making it a cost-effective candidate for drug discovery and development. However, PTAA has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. It also exhibits some toxicity towards normal cells at high concentrations, which may limit its clinical applications.
Future Directions
There are several future directions for PTAA research. One potential area of focus is the development of new PTAA derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the synergistic effects of PTAA with other anticancer agents or antibiotics. Furthermore, the identification of the molecular targets of PTAA and the elucidation of its mechanism of action may provide new insights into the development of novel cancer therapies.
Scientific Research Applications
PTAA has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTAA has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-16(12-24(21,22)14-9-5-2-6-10-14)19-17-18-15(11-23-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJZCSYRIMAKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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